molecular formula C11H12N2O2 B15206716 Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-

Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-

Cat. No.: B15206716
M. Wt: 204.22 g/mol
InChI Key: MPMHZNZMQPBDCS-UHFFFAOYSA-N
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Description

Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-, is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a functionalized isoxazole moiety. The isoxazole group is further substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 5-position with a methyl group (-CH₃). This structure combines the aromaticity and basicity of pyridine with the metabolic stability and bioisosteric properties of isoxazole. The ethoxy and methyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-5-methyl-4-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-6-4-5-7-12-9/h4-7H,3H2,1-2H3

InChI Key

MPMHZNZMQPBDCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1C2=CC=CC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed :

Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- (Target Compound)

2-(Chloromethyl)pyridine hydrochloride ()

N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline ()

Table 1: Structural and Functional Group Comparison

Compound Pyridine Substituent Isoxazole Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- 2-(3-ethoxy-5-methyl-4-isoxazolyl) 3-ethoxy, 5-methyl C₁₁H₁₃N₂O₂ 205.24 Ethoxy, methyl, isoxazole, pyridine
2-(Chloromethyl)pyridine hydrochloride 2-(Chloromethyl) N/A C₆H₆ClN·HCl 164.03 Chloromethyl, pyridine hydrochloride
N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline Aniline-linked pyridin-3-ylmethyl 5-(3-(trifluoromethoxy)pyridin-2-yl) C₂₃H₁₇F₃N₄O₂ 438.40 Trifluoromethoxy, pyridine, aniline

Electronic Effects :

  • The target compound ’s ethoxy group donates electrons via oxygen lone pairs, increasing electron density on the isoxazole ring. This contrasts with the electron-withdrawing trifluoromethoxy (-OCF₃) group in ’s compound, which reduces electron density and enhances metabolic stability .
  • The chloromethyl group in ’s compound is a strong electron-withdrawing substituent, making the pyridine ring more electrophilic and reactive compared to the isoxazole-linked target compound .
Physicochemical Properties

Lipophilicity and Solubility :

  • In contrast, 2-(chloromethyl)pyridine hydrochloride () is ionic, with high polar solubility due to its hydrochloride salt form .
  • ’s compound, with a trifluoromethoxy group, exhibits higher electronegativity and lower solubility in nonpolar solvents than the target compound .

Thermal Stability :

  • Isoxazole rings generally confer thermal stability. The target compound’s methyl and ethoxy substituents may reduce melting points compared to halogenated analogs (e.g., ’s compound, which is a crystalline solid with a higher melting point due to ionic interactions) .

Biological Activity

Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a 3-ethoxy-5-methyl-4-isoxazole moiety, which contributes to its unique biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis methodologies, and relevant case studies.

Structural Characteristics

The molecular formula of Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- is C_{12}H_{14}N_{2}O_{2}, with a molar mass of approximately 204.23 g/mol. The compound's structural arrangement includes:

  • A pyridine base : A six-membered aromatic ring containing one nitrogen atom.
  • An isoxazole ring : A five-membered ring containing both nitrogen and oxygen atoms.

This unique configuration enhances its solubility and biological activity compared to other derivatives lacking such substitutions.

Biological Activities

Research indicates that Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- exhibits several pharmacological properties:

Anti-inflammatory Effects

Isoxazole derivatives are known for their anti-inflammatory properties. Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- may act as a prodrug that metabolizes into active forms capable of exerting therapeutic effects against inflammatory diseases. The mechanism of action likely involves the modulation of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain management .

Analgesic Properties

The compound has been investigated for its potential analgesic effects. Similar compounds within the pyridine and isoxazole classes have shown efficacy in pain management, suggesting that Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- may also possess similar capabilities.

Synthesis Methodologies

The synthesis of Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- can be achieved through various methodologies. Notable methods include:

  • Suzuki Cross-Coupling : This method allows for the formation of aryl-substituted isoxazoles through reactions involving boronic acids and halogenated isoxazoles.
  • Electrophilic Bromination : This technique can be utilized to introduce halogen substituents into the isoxazole ring, facilitating further functionalization .

Comparative Analysis with Related Compounds

The table below highlights some comparable compounds within the pyridine and isoxazole classes along with their notable activities:

Compound NameStructure FeaturesNotable Activities
Pyridine, 3-(4-fluorophenyl)Substituted at the 3-positionAntidepressant properties
Isoxazole derivative of ValdecoxibContains an isoxazole and pyridine structureAnti-inflammatory effects
Pyridinylisoxazole analogsVarious substitutions on pyridine and isoxazole ringsPotential analgesic properties

The unique ethoxy and methyl substitutions on the isoxazole ring of Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)- may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-, providing insights into their mechanisms of action:

  • COX-II Inhibition : Research has shown that selective inhibition of COX-II can lead to reduced gastrointestinal side effects compared to non-selective inhibitors. This property is particularly relevant for developing safer anti-inflammatory drugs .
  • Pharmacological Characterization : Studies on related compounds have demonstrated their ability to modulate receptor activity in neuronal populations, indicating potential applications in treating neurological disorders .

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